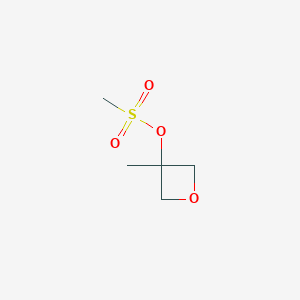
(3-Methyloxetan-3-yl) methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyloxetan-3-yl) methanesulfonate is a chemical compound with the molecular formula C5H10O4S. It is a derivative of methanesulfonic acid and oxetane, characterized by the presence of a methanesulfonate group attached to a 3-methyloxetane ring. This compound is primarily used in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxetan-3-yl) methanesulfonate typically involves the reaction of 3-methyloxetanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-Methyloxetanol+Methanesulfonyl chloride→(3-Methyloxetan-3-yl) methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
(3-Methyloxetan-3-yl) methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-methyloxetanol and methanesulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction occurs in the presence of water or aqueous acids/bases.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted oxetanes.
Hydrolysis: The major products are 3-methyloxetanol and methanesulfonic acid.
科学的研究の応用
(3-Methyloxetan-3-yl) methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug moiety.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3-Methyloxetan-3-yl) methanesulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various synthetic and biochemical applications.
類似化合物との比較
Similar Compounds
Ethyl methanesulfonate: Similar in structure but with an ethyl group instead of a 3-methyloxetane ring.
Methyl methanesulfonate: Contains a methyl group instead of a 3-methyloxetane ring.
Propyl methanesulfonate: Contains a propyl group instead of a 3-methyloxetane ring.
Uniqueness
(3-Methyloxetan-3-yl) methanesulfonate is unique due to the presence of the 3-methyloxetane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C5H10O4S |
|---|---|
分子量 |
166.20 g/mol |
IUPAC名 |
(3-methyloxetan-3-yl) methanesulfonate |
InChI |
InChI=1S/C5H10O4S/c1-5(3-8-4-5)9-10(2,6)7/h3-4H2,1-2H3 |
InChIキー |
ZZNLXQGOYZXAMR-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1)OS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


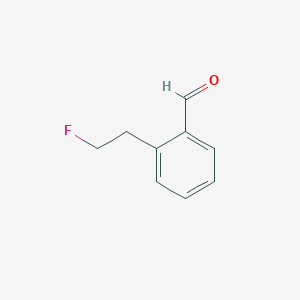



![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)


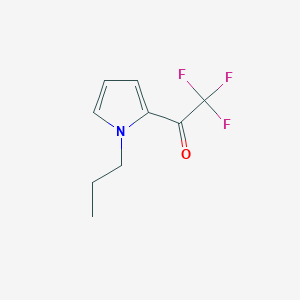

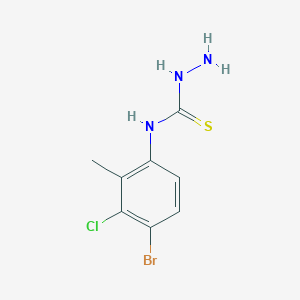
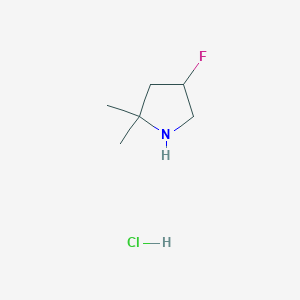
![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)

